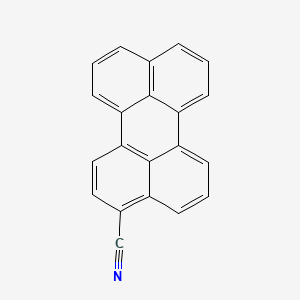

Perylene-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Perylene-3-carbonitrile is an organic compound with the molecular formula C21H11N. It is a derivative of perylene, a polycyclic aromatic hydrocarbon, and contains a nitrile group (-CN) attached to the third position of the perylene ring. This compound is known for its unique photophysical properties, making it of significant interest in various scientific fields.

Mechanism of Action

Mode of Action

Perylene-based compounds are known to exhibit redox-active properties . This suggests that Perylene-3-carbonitrile may interact with its targets through redox reactions, leading to changes in the targets’ chemical or physical state .

Biochemical Pathways

This compound may affect various biochemical pathways due to its potential redox-active properties . For instance, it could influence pathways related to energy production and storage, as seen in the use of perylene-based compounds in batteries . .

Pharmacokinetics

The solubility and stability of perylene-based compounds can influence their bioavailability and pharmacokinetics

Result of Action

Perylene-based compounds have been shown to exhibit photoluminescent properties, suggesting that they may influence cellular processes related to light absorption and emission . Additionally, some perylene-based compounds have shown potential in controlling ice crystal growth, indicating a possible role in cryopreservation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the photocatalytic activity of perylene-based compounds can be enhanced by certain chemical fuels . Additionally, the performance of perylene-based compounds in batteries can be affected by factors such as temperature and the presence of other ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perylene-3-carbonitrile can be synthesized through several methods. One common approach involves the bromination of perylene followed by a nucleophilic substitution reaction with a cyanide source. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like copper(I) cyanide. The reaction conditions often involve heating the mixture to facilitate the substitution process .

Industrial Production Methods: Industrial production of 3-perylenecarbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Perylene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form perylenequinone derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.

Substitution: Sodium cyanide (NaCN) or copper(I) cyanide (CuCN) in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Perylenequinone derivatives.

Reduction: Perylene-3-amine.

Substitution: Various substituted perylene derivatives depending on the nucleophile used.

Scientific Research Applications

Perylene-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other perylene derivatives and as a fluorescent probe in various chemical analyses.

Biology: Employed in the study of biological membranes and as a fluorescent marker in cellular imaging.

Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool in medical imaging.

Comparison with Similar Compounds

3-Pyridinecarbonitrile: A nitrile derivative of pyridine with similar reactivity but different photophysical properties.

2-Pyridinecarbonitrile: Another nitrile derivative with distinct chemical behavior.

4-Pyridinecarbonitrile: Similar in structure but varies in its electronic properties due to the position of the nitrile group.

Uniqueness of Perylene-3-carbonitrile: this compound stands out due to its extended conjugated system, which imparts unique photophysical properties. This makes it particularly valuable in applications requiring strong fluorescence and stability under various conditions .

Biological Activity

Perylene-3-carbonitrile (PCN) is a compound of significant interest in the field of organic chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of PCN, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of perylene, characterized by a carbonitrile functional group at the 3-position. Its structure can be represented as follows:

This compound exhibits notable photophysical properties, making it suitable for various applications in materials science and biomedicine.

Mechanisms of Biological Activity

The biological activity of perylene derivatives, including PCN, often stems from their ability to interact with biological macromolecules, such as proteins and nucleic acids. The following mechanisms have been identified:

- Enzyme Inhibition : PCN and its derivatives have shown potential as enzyme inhibitors. For instance, studies indicate that modifications in the structure can enhance the inhibitory potency against tyrosinase, an enzyme involved in melanin synthesis. The presence of electron-donating groups significantly increases binding affinity and enzymatic inhibition .

- Antioxidant Activity : Perylene compounds are known for their antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial for developing therapeutic agents targeting oxidative stress-related diseases.

- Antimicrobial Properties : Some studies have reported that perylene derivatives exhibit antimicrobial effects against various pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting critical metabolic processes.

Case Studies

- Tyrosinase Inhibition :

- Antioxidant Studies :

- Antimicrobial Activity :

Data Table: Biological Activities of this compound Derivatives

| Derivative | Activity Type | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| 6e | Tyrosinase Inhibition | 39.09 | Competitive inhibition |

| 6f | Tyrosinase Inhibition | 35.38 | Enhanced binding due to electron donation |

| PCN | Antioxidant | Not specified | Radical scavenging |

| Various | Antimicrobial | Varies | Disruption of cell membranes |

Properties

IUPAC Name |

perylene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11N/c22-12-14-10-11-19-17-8-2-5-13-4-1-7-16(20(13)17)18-9-3-6-15(14)21(18)19/h1-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNUJONONMSVMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)C#N)C=CC=C5C3=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432577 |

Source

|

| Record name | 3-Perylenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35426-74-5 |

Source

|

| Record name | 3-Perylenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.